molecular formula C22H26N2O5 B2671071 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone CAS No. 2034621-06-0

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2671071
CAS No.: 2034621-06-0
M. Wt: 398.459
InChI Key: QBZQFVXZZZKVDT-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a complex organic molecule that features a combination of isoquinoline, pyridine, and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6-hydroxypyridine.

    Key Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to speed up reactions.

    Process Intensification: Implementing continuous flow reactors to enhance reaction rates and scalability.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with certain biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of neurological disorders due to its isoquinoline structure.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The isoquinoline and pyridine moieties can bind to enzyme active sites or receptors, modulating their activity. The methoxy and tetrahydropyran groups may enhance binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: Inhibition of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

    Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the isoquinoline core but lacks the pyridine and tetrahydropyran moieties.

    6-Hydroxypyridine: Contains the pyridine ring but lacks the isoquinoline and tetrahydropyran groups.

    Tetrahydropyranyl Ether Derivatives: Similar in having the tetrahydropyran group but differ in the rest of the structure.

Uniqueness

The combination of isoquinoline, pyridine, and tetrahydropyran groups in a single molecule is unique, providing a distinct set of chemical and biological properties. This structural uniqueness may result in specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-26-19-11-15-5-8-24(14-17(15)12-20(19)27-2)22(25)16-3-4-21(23-13-16)29-18-6-9-28-10-7-18/h3-4,11-13,18H,5-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZQFVXZZZKVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CN=C(C=C3)OC4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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